

Application Notes and Protocols: Fmoc-NH-PEG19-CH2CH2COOH in Nanotechnology and Materials Science

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Compound of Interest		
Compound Name:	Fmoc-NH-PEG19-CH2CH2COOH	
Cat. No.:	B8103859	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG19-CH2CH2COOH is a heterobifunctional polyethylene glycol (PEG) linker that plays a crucial role in the advancement of nanotechnology and materials science. This molecule features a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid, separated by a 19-unit PEG spacer. The Fmoc group provides a temporary protective moiety for the amine, which can be selectively removed under basic conditions, enabling subsequent conjugation. The carboxylic acid end allows for facile reaction with primary amines to form stable amide bonds. The long, hydrophilic PEG chain enhances the solubility and biocompatibility of the conjugated materials.

These characteristics make **Fmoc-NH-PEG19-CH2CH2COOH** a versatile tool for a variety of applications, including the surface functionalization of nanoparticles for targeted drug delivery, the formation of self-assembling hydrogels for tissue engineering, and the synthesis of complex bioconjugates. This document provides detailed application notes and experimental protocols for the use of **Fmoc-NH-PEG19-CH2CH2COOH** in these key areas.

I. Surface Functionalization of Nanoparticles for Targeted Drug Delivery



The modification of nanoparticle surfaces with PEG chains, a process known as PEGylation, is a widely used strategy to improve their pharmacokinetic properties. PEGylation can shield nanoparticles from the immune system, reduce non-specific protein adsorption, and prolong circulation time. The inclusion of a terminal functional group, such as the carboxylic acid in **Fmoc-NH-PEG19-CH2CH2COOH**, allows for the subsequent attachment of targeting ligands (e.g., antibodies, peptides) for site-specific drug delivery.

Application: Preparation of PEGylated Magnetic Nanoparticles for Drug Delivery

This protocol describes the surface functionalization of iron oxide nanoparticles (IONPs) with **Fmoc-NH-PEG19-CH2COOH**, followed by deprotection of the Fmoc group to expose the amine for potential further conjugation.

Experimental Protocol: Surface Functionalization of Iron Oxide Nanoparticles

Materials:

- Iron oxide nanoparticles (Fe3O4)
- Fmoc-NH-PEG19-CH2CH2COOH
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- 2-(N-morpholino)ethanesulfonic acid (MES) buffer
- Phosphate-buffered saline (PBS)
- Dimethylformamide (DMF)
- Piperidine
- Ethanol
- Deionized water



Procedure:

- Activation of Carboxylic Acid:
 - Dissolve Fmoc-NH-PEG19-CH2CH2COOH in MES buffer (pH 6.0).
 - Add EDC and NHS to the solution to activate the carboxylic acid group. The molar ratio of PEG linker: EDC: NHS should be approximately 1:1.5:1.5.
 - Stir the reaction mixture at room temperature for 30 minutes.
- Conjugation to Amine-Functionalized IONPs:
 - Disperse amine-functionalized IONPs in MES buffer.
 - Add the activated Fmoc-NH-PEG19-CH2CH2COOH solution to the IONP suspension.
 - React for 2 hours at room temperature with gentle shaking.
- Purification of PEGylated IONPs:
 - Separate the PEGylated IONPs from the reaction mixture using a magnet.
 - Wash the nanoparticles three times with PBS and then with deionized water to remove unreacted reagents.
 - Resuspend the purified PEGylated IONPs in deionized water.
- Fmoc Deprotection (Optional, for further conjugation):
 - Resuspend the PEGylated IONPs in a 20% solution of piperidine in DMF.
 - Incubate for 30 minutes at room temperature to remove the Fmoc protecting group.
 - Separate the nanoparticles magnetically and wash them thoroughly with DMF, followed by ethanol and finally deionized water to remove residual piperidine and DMF.
 - The resulting amine-terminated PEGylated IONPs are ready for conjugation with targeting ligands.

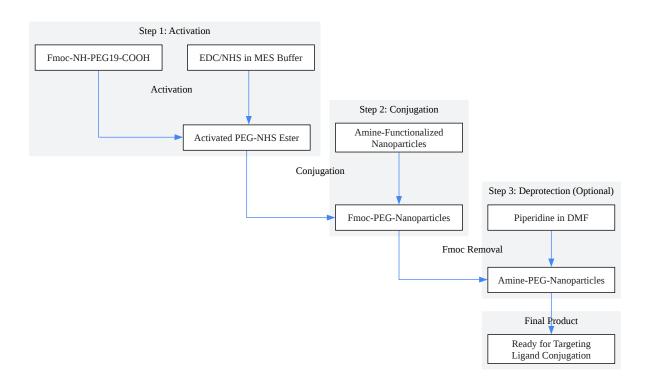


Quantitative Data Summary:

Parameter	Before Functionalization	After Functionalization with Fmoc-NH-PEG19-CH2CH2COOH
Hydrodynamic Diameter (nm)	Varies by nanoparticle type	Expected increase of 10-30 nm
Zeta Potential (mV)	Varies (typically positive for amine-functionalized)	Shift towards neutral or slightly negative
Drug Loading Capacity (%)	N/A	Dependent on the drug and nanoparticle core

Experimental Workflow for Nanoparticle Functionalization





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Caption: Workflow for surface functionalization of nanoparticles.

II. Formation of Self-Assembling Hydrogels

The Fmoc group, with its planar aromatic structure, can induce self-assembly of molecules through π - π stacking interactions. When conjugated to a hydrophilic PEG chain, **Fmoc-NH-**



PEG19-CH2COOH can act as a building block for the formation of hydrogels. These hydrogels have potential applications in tissue engineering, drug delivery, and 3D cell culture due to their biocompatibility and tunable mechanical properties.

Application: Preparation of a Self-Assembled PEG-Peptide Hydrogel

This protocol describes the formation of a hydrogel through the self-assembly of a peptide conjugated with **Fmoc-NH-PEG19-CH2CH2COOH**. The peptide sequence can be designed to incorporate specific functionalities, such as cell adhesion motifs (e.g., RGD).

Experimental Protocol: Hydrogel Formation

Materials:

- Custom-synthesized peptide with a free amine group (e.g., H2N-Gly-Arg-Gly-Asp-Ser-COOH)
- Fmoc-NH-PEG19-CH2CH2COOH
- EDC and NHS
- DMF
- Deionized water
- PBS

Procedure:

- Synthesis of Fmoc-PEG-Peptide Conjugate:
 - Activate the carboxylic acid of Fmoc-NH-PEG19-CH2CH2COOH using EDC and NHS in DMF as described in the nanoparticle functionalization protocol.
 - Dissolve the peptide in DMF and add the activated PEG linker solution.
 - Allow the reaction to proceed overnight at room temperature.



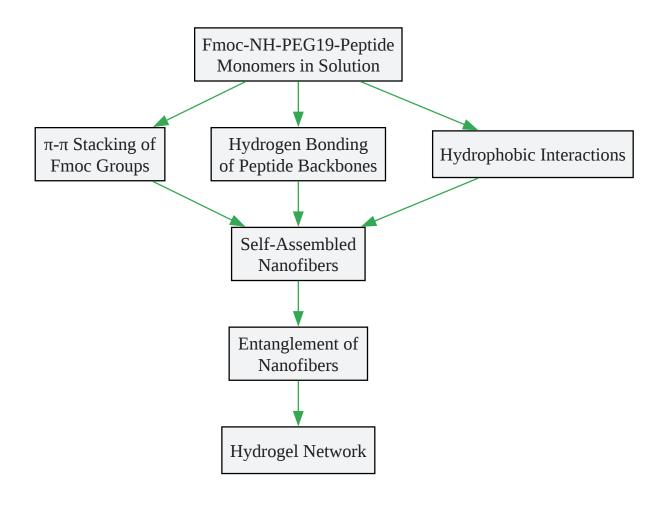
- Purify the Fmoc-PEG-peptide conjugate by dialysis or size-exclusion chromatography.
- Hydrogel Formation by pH Switch:
 - Dissolve the lyophilized Fmoc-PEG-peptide conjugate in a small amount of a suitable organic solvent like DMSO or directly in a basic aqueous solution (e.g., pH 9-10).
 - Induce gelation by adjusting the pH to a neutral or slightly acidic range (e.g., pH 6-7.4) by adding PBS or a dilute acid.
 - The solution will typically form a self-supporting hydrogel upon standing at room temperature. The gelation time can vary from minutes to hours depending on the concentration and specific peptide sequence.

Quantitative Data Summary:

Property	Value Range	
Critical Gelation Concentration (CGC)	Typically 0.1 - 2.0 wt%	
Storage Modulus (G')	10 - 1000 Pa (tunable by concentration)	
Mesh Size	10 - 100 nm	

Logical Relationship for Hydrogel Self-Assembly





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Caption: Driving forces for hydrogel self-assembly.

III. Synthesis of PEGylated Peptides

Fmoc-NH-PEG19-CH2CH2COOH is an excellent reagent for the solid-phase synthesis of N-terminally PEGylated peptides. This modification can significantly improve the therapeutic potential of peptides by increasing their solubility, stability against proteolytic degradation, and in vivo circulation half-life.

Application: Solid-Phase Synthesis of an N-terminally PEGylated Peptide

This protocol outlines the steps for incorporating **Fmoc-NH-PEG19-CH2CH2COOH** onto a resin-bound peptide during standard Fmoc-based solid-phase peptide synthesis (SPPS).



Experimental Protocol: Solid-Phase Peptide Synthesis

Materials:

- Rink Amide resin (or other suitable resin for C-terminal amide)
- Fmoc-protected amino acids
- Fmoc-NH-PEG19-CH2CH2COOH
- Coupling reagents: HBTU/HOBt or HATU
- Base: Diisopropylethylamine (DIPEA)
- Deprotection reagent: 20% piperidine in DMF
- Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
- DMF, Dichloromethane (DCM)
- · Diethyl ether

Procedure:

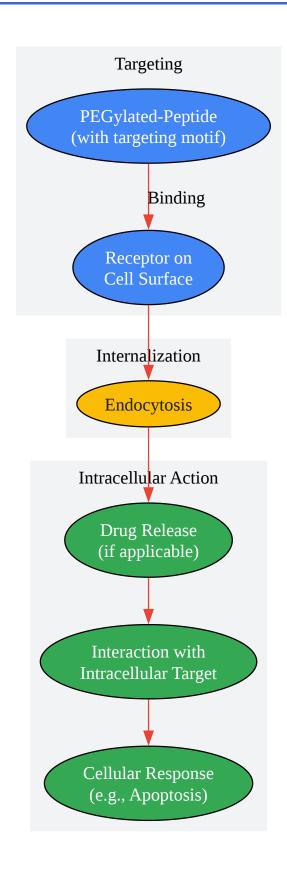
- · Peptide Chain Elongation:
 - Synthesize the desired peptide sequence on the resin using standard Fmoc-SPPS cycles.
 Each cycle consists of:
 - Fmoc deprotection with 20% piperidine in DMF.
 - Washing with DMF.
 - Coupling of the next Fmoc-amino acid using coupling reagents and a base.
 - Washing with DMF.
- N-terminal PEGylation:



- After the final amino acid has been coupled and its Fmoc group removed, the resin-bound peptide will have a free N-terminal amine.
- Dissolve Fmoc-NH-PEG19-CH2CH2COOH, coupling reagents (e.g., HATU), and DIPEA in DMF.
- Add this solution to the resin and allow the coupling reaction to proceed for 2-4 hours.
- Final Fmoc Deprotection:
 - After the PEGylation step, remove the Fmoc group from the PEG linker using 20% piperidine in DMF.
- Cleavage and Purification:
 - Wash the resin thoroughly with DMF and DCM and dry it.
 - Cleave the PEGylated peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
 - Precipitate the crude peptide in cold diethyl ether.
 - Purify the PEGylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathway Diagram (Illustrative for a hypothetical targeted peptide)





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Caption: Targeted delivery and action of a PEGylated peptide.



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